Trithiozine

Description

Structure

3D Structure

Properties

IUPAC Name |

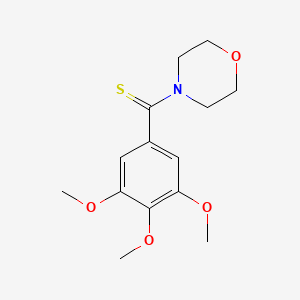

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(20)15-4-6-19-7-5-15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUIYUWRXPNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046195 | |

| Record name | Tritiozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35619-65-9 | |

| Record name | 4-Morpholinyl(3,4,5-trimethoxyphenyl)methanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35619-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritiozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035619659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritiozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritiozine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITIOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VJ1QVD6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trithiozine's Mechanism of Action on Gastric Parietal Cells: A Review of Current Knowledge

Despite its recognized efficacy as a gastric anti-secretory and anti-ulcer agent, the precise molecular mechanism of action of trithiozine on gastric parietal cells remains largely undefined in publicly available scientific literature. This technical guide synthesizes the existing information and highlights the significant gaps in our understanding of how this compound modulates gastric acid secretion.

This compound is a drug known for its ability to reduce both basal and stimulated gastric acid secretion without the occurrence of rebound hypersecretion following its discontinuation.[1][2] Clinical and preclinical studies have established that its mode of action is distinct from that of two major classes of anti-secretory drugs: anticholinergics and histamine H2-receptor antagonists.[1][2][3] This key characteristic suggests a unique mechanism of intervention in the complex signaling pathways that govern acid secretion in gastric parietal cells.

Elucidating the Unknowns: Key Areas for Future Research

While the clinical effectiveness of this compound is documented, a thorough understanding of its molecular interactions within the parietal cell is crucial for researchers, scientists, and drug development professionals. The following sections outline the critical unanswered questions regarding its mechanism of action.

Interaction with the H+/K+-ATPase (Proton Pump)

The final step in gastric acid secretion is the extrusion of protons into the gastric lumen by the H+/K+-ATPase, commonly known as the proton pump. A pivotal question is whether this compound directly interacts with and inhibits this enzyme. To date, no published studies provide quantitative data, such as IC50 values, from in vitro assays using isolated H+/K+-ATPase to confirm or refute a direct inhibitory effect.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A standard experimental approach to investigate this would involve:

-

Isolation of Gastric Microsomes: Preparation of H+/K+-ATPase-rich microsomes from rabbit or porcine gastric mucosa.

-

ATPase Activity Measurement: Determination of enzyme activity by measuring the rate of ATP hydrolysis, typically through a colorimetric assay for inorganic phosphate.

-

Inhibition Studies: Incubation of the microsomes with varying concentrations of this compound to determine its effect on H+/K+-ATPase activity and calculate the IC50 value.

-

Kinetic Analysis: Performing kinetic studies (e.g., Lineweaver-Burk plots) to understand the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP and K+ binding.

Influence on Intracellular Signaling Pathways

Gastric acid secretion is regulated by a complex interplay of intracellular signaling molecules, primarily cyclic AMP (cAMP) and calcium (Ca2+). Histamine, acting on H2 receptors, stimulates adenylyl cyclase to produce cAMP, which in turn activates protein kinase A (PKA). Acetylcholine and gastrin, on the other hand, primarily utilize calcium-dependent pathways.

Given that this compound does not act on H2 or muscarinic receptors, its effect on these downstream signaling cascades is a critical area of investigation. It is unknown whether this compound modulates the activity of adenylyl cyclase, phosphodiesterases (which degrade cAMP), or interferes with intracellular calcium mobilization.

Experimental Protocol: Measurement of Intracellular cAMP and Calcium

To assess the impact of this compound on these pathways, the following experiments would be essential:

-

Parietal Cell Isolation and Culture: Isolation of primary parietal cells from animal models (e.g., rabbits or rats).

-

Stimulation and Treatment: Stimulation of the isolated parietal cells with secretagogues (e.g., histamine, carbachol) in the presence and absence of varying concentrations of this compound.

-

cAMP Measurement: Quantification of intracellular cAMP levels using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Calcium Imaging: Measurement of intracellular calcium concentrations using fluorescent calcium indicators (e.g., Fura-2 AM) and live-cell imaging microscopy.

The logical workflow for investigating this compound's effect on parietal cell signaling is depicted in the following diagram:

Caption: Investigational workflow to determine the molecular target of this compound in gastric acid secretion.

Cytoprotective Mechanisms

Beyond its anti-secretory effects, this compound is also described as having cytoprotective properties. The mechanisms underlying this protection are not well-established. Potential avenues of investigation include its effects on:

-

Prostaglandin Synthesis: Prostaglandins play a crucial role in maintaining gastric mucosal integrity. It is unknown if this compound stimulates the synthesis of protective prostaglandins.

-

Mucosal Blood Flow: Adequate blood flow is essential for mucosal defense and repair. The effect of this compound on gastric mucosal blood flow has not been reported.

-

Sulfhydryl Compounds: Endogenous sulfhydryl-containing compounds, such as glutathione, are important for scavenging free radicals and protecting the gastric mucosa. Whether this compound influences the levels of these compounds is an open question.

The potential signaling pathways involved in gastric acid secretion and the hypothetical points of intervention for this compound are illustrated below:

Caption: Signaling pathways in gastric parietal cells and potential targets for this compound.

Conclusion

References

- 1. Clinical effects of this compound, a newer gastric anti-secretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional variations in total and nonprotein sulfhydryl compounds in the human gastric mucosa and effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein and non-protein sulfhydryls and disulfides in gastric mucosa and liver after gastrotoxic chemicals and sucralfate: Possible new targets of pharmacologic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-(3,4,5-trimethoxythiobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4,5-trimethoxythiobenzoyl)morpholine is a thioamide derivative of significant interest in medicinal chemistry. The morpholine moiety is a well-established "privileged structure," known for conferring favorable pharmacokinetic properties and biological activity to molecules.[1][2] The trimethoxyphenyl group is also a common feature in biologically active compounds. The replacement of the carbonyl oxygen with sulfur in the corresponding amide, 4-(3,4,5-trimethoxybenzoyl)morpholine, can lead to altered biological activity, metabolic stability, and hydrogen bonding capabilities, making it a target for further investigation in drug discovery.[3]

This technical guide provides a comprehensive overview of the known chemical properties, a detailed experimental protocol for its synthesis, and a summary of related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-(3,4,5-trimethoxythiobenzoyl)morpholine and Related Compounds

| Property | 4-(3,4,5-trimethoxythiobenzoyl)morpholine (Predicted/Inferred) | 4-(3,4,5-trimethoxybenzoyl)morpholine[4] | Thiomorpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone[5] |

| IUPAC Name | (3,4,5-trimethoxyphenyl)(morpholino)methanethione | 4-(3,4,5-trimethoxybenzoyl)morpholine | thiomorpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone |

| CAS Number | Not available | 635-41-6 | Not available |

| Molecular Formula | C₁₄H₁₉NO₄S | C₁₄H₁₉NO₅ | C₁₄H₁₉NO₄S |

| Molecular Weight | 297.37 g/mol | 281.31 g/mol | 297.37 g/mol |

| Monoisotopic Mass | 297.1035 Da | 281.1263 Da | 297.1035 Da |

| Appearance | Likely a crystalline solid | Solid | Not available |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| XlogP (Predicted) | Not available | Not available | 1.7 |

Experimental Protocols

The most common and efficient method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). The following is a detailed protocol for the synthesis of 4-(3,4,5-trimethoxythiobenzoyl)morpholine from 4-(3,4,5-trimethoxybenzoyl)morpholine.

Synthesis of 4-(3,4,5-trimethoxythiobenzoyl)morpholine

Materials:

-

4-(3,4,5-trimethoxybenzoyl)morpholine

-

Lawesson's reagent

-

Anhydrous toluene (or other suitable dry solvent like THF or dioxane)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-(3,4,5-trimethoxybenzoyl)morpholine (1.0 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 to 0.6 equivalents).

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(3,4,5-trimethoxythiobenzoyl)morpholine.

Expected Outcome:

The final product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Diagrams

Synthesis Workflow

The synthesis of 4-(3,4,5-trimethoxythiobenzoyl)morpholine from its corresponding amide is a straightforward process. The following diagram illustrates the key steps in this synthetic workflow.

Caption: Synthetic workflow for 4-(3,4,5-trimethoxythiobenzoyl)morpholine.

Reaction Mechanism

The thionation of an amide with Lawesson's reagent proceeds through a well-established mechanism involving a four-membered ring intermediate.

Caption: Mechanism of amide thionation using Lawesson's reagent.

Biological Significance and Potential Applications

The morpholine ring is a key feature in many approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. It can participate in hydrogen bonding and improve the pharmacokinetic profile of a compound. Thioamides, in comparison to their amide counterparts, can exhibit different biological activities and metabolic stabilities. Therefore, 4-(3,4,5-trimethoxythiobenzoyl)morpholine represents a promising scaffold for the development of novel therapeutic agents. Its biological activities could span a wide range, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties, which are common for morpholine-containing compounds. Further research is warranted to explore the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-(3,4,5-TRIMETHOXYBENZOYL)-MORPHOLINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - Morpholine, 4-(3,4,5-trimethoxybenzoyl)-thio- (C14H19NO4S) [pubchemlite.lcsb.uni.lu]

Trithiozine's Effects on Basal and Stimulated Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithiozine is a gastric anti-secretory agent that has demonstrated significant efficacy in reducing both basal and stimulated gastric acid secretion.[1] Extensive research, primarily from clinical trials conducted in Europe, has established its role in the management of acid-peptic disorders, such as duodenal ulcers.[2] A key characteristic of this compound is its unique mechanism of action, which notably does not involve ganglionic, anticholinergic, or histamine H2-receptor blocking activities.[1] This technical guide provides a comprehensive overview of the effects of this compound on gastric acid secretion, details the experimental protocols used in its evaluation, and visually represents the physiological pathways involved.

Introduction

Gastric acid secretion is a complex physiological process regulated by multiple signaling pathways, including cholinergic, histaminergic, and gastrinergic inputs that converge on the parietal cell. The final step in acid secretion is the action of the H+/K+-ATPase proton pump. This compound has emerged as a potent inhibitor of this process, offering a therapeutic option for conditions characterized by excessive acid production. This document synthesizes the available scientific information on this compound's effects, with a focus on its impact on both basal (resting) and stimulated acid output.

Effects on Basal and Stimulated Gastric Acid Secretion

This compound exerts a marked inhibitory effect on both basal and stimulated gastric acid secretion.[1] This inhibition is significant and contributes to its therapeutic efficacy in promoting the healing of peptic ulcers.[1]

Data Presentation

While numerous studies have confirmed the significant inhibitory effects of this compound, specific quantitative data from these studies are not widely available in the public domain. The following tables summarize the observed effects based on descriptive findings from published research.

Table 1: Effect of this compound on Basal Gastric Acid Secretion

| Parameter | Condition | Effect of this compound |

| Basal Acid Output (BAO) | Unstimulated | Significant Inhibition |

Table 2: Effect of this compound on Stimulated Gastric Acid Secretion

| Stimulant | Parameter | Condition | Effect of this compound |

| Histamine | Acid Output | Stimulated | Significant Inhibition |

| Pentagastrin | Acid Output | Stimulated | Significant Inhibition |

| Bethanechol | Acid Output | Stimulated | Significant Inhibition |

Experimental Protocols

The evaluation of this compound's effect on gastric acid secretion has relied on established experimental models, primarily in rats. These protocols are designed to measure gastric acid output under various conditions.

Pylorus Ligation (Shay Rat) Model

This model is used to assess basal gastric acid secretion and the effect of antisecretory agents.

-

Objective: To measure the accumulation of gastric acid in the absence of food and other stimuli.

-

Procedure:

-

Animals (typically Wistar or Sprague-Dawley rats) are fasted for a specific period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.

-

Under anesthesia, a midline abdominal incision is made to expose the stomach.

-

The pyloric sphincter is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum.

-

The abdominal incision is closed.

-

This compound or a vehicle control is administered, often intraduodenally or orally, at the time of ligation.

-

After a set period (e.g., 4-6 hours), the animals are euthanized.

-

The esophagus is clamped, and the stomach is removed.

-

The gastric contents are collected, and the volume is measured.

-

The collected gastric juice is then titrated against a standard alkaline solution (e.g., 0.01 N NaOH) to determine the total acid output, typically expressed in mEq/hr.

-

Gastric Fistula Model

This model allows for the repeated collection of gastric juice in conscious animals, enabling the study of both basal and stimulated acid secretion over time.

-

Objective: To directly measure gastric acid secretion in response to various stimuli.

-

Procedure:

-

A chronic gastric fistula is surgically implanted in the stomach of the rat, which is then allowed to recover fully.

-

For experiments, the animals are fasted, and the fistula is opened for the collection of gastric juice.

-

Basal Secretion: Gastric juice is collected for a defined period to establish the basal acid output.

-

Stimulated Secretion: A secretagogue such as histamine, pentagastrin, or bethanechol is administered (e.g., via subcutaneous or intravenous infusion).

-

Gastric juice is collected at regular intervals following stimulation to measure the peak acid output.

-

To assess the effect of this compound, the compound is administered prior to the collection of basal or stimulated secretions.

-

The volume and acidity of the collected samples are determined as described in the pylorus ligation model.

-

Signaling Pathways and Mechanism of Action

Regulation of Gastric Acid Secretion

The following diagram illustrates the primary signaling pathways that regulate gastric acid secretion by the parietal cell.

Caption: Major pathways stimulating gastric acid secretion.

Proposed Mechanism of Action of this compound

Given that this compound does not exhibit anticholinergic or H2-receptor antagonist properties, its potent antisecretory effect is hypothesized to occur at the final step of acid production: the H+/K+-ATPase proton pump. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of this compound via H+/K+-ATPase inhibition.

Experimental Workflow for Evaluating this compound

The logical flow for a preclinical assessment of this compound's antisecretory effects is depicted below.

Caption: Workflow for assessing this compound's antisecretory effects.

Conclusion

This compound is a potent inhibitor of both basal and stimulated gastric acid secretion. Its mechanism of action, distinct from H2-receptor antagonists and anticholinergics, strongly suggests that it targets the H+/K+-ATPase proton pump, the final common pathway for acid secretion in gastric parietal cells. The experimental models outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antisecretory compounds. Further research to elucidate the precise molecular interactions between this compound and the proton pump, and to obtain detailed quantitative data on its inhibitory profile, would be of significant value to the scientific and drug development communities.

References

An In-depth Technical Guide to the Structural Elucidation of Trithiozine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of trithiozine and its analogues. This compound, systematically known as 4-(3,4,5-trimethoxythiobenzoyl)morpholine, is a compound noted for its antisecretory and antiulcer properties. The elucidation of its structure and that of its analogues is fundamental to understanding its chemical properties, synthesizing new derivatives, and advancing drug development efforts.

Synthesis of this compound and Analogues

The synthesis of this compound, while not extensively detailed in readily available literature, can be inferred from standard organic chemistry principles and procedures for similar compounds. The core structure consists of a morpholine ring connected to a trimethoxyphenyl group via a thioamide linkage. A plausible synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine, followed by thionation.

Experimental Protocol: Synthesis of a this compound Analogue (Illustrative)

This protocol describes the synthesis of a related morpholine-containing compound, which illustrates the general principles that would apply to the synthesis of this compound itself.

-

Amide Formation: To a solution of 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, morpholine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) are added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide, 4-(3,4,5-trimethoxybenzoyl)morpholine (trimetozine).

-

Thionation: The resulting amide is then subjected to a thionation reaction, for instance, using Lawesson's reagent. The amide is dissolved in a dry, high-boiling solvent like toluene, and Lawesson's reagent (0.5 equivalents) is added.

-

The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Logical Workflow for this compound Synthesis

Caption: A plausible synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically performed with a spectral width of around 220 ppm.

Table 1: Illustrative ¹H and ¹³C NMR Data for the Morpholine Moiety in a this compound Analogue

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| H-2, H-6 (O-CH₂) | 3.60 - 3.80 (m) | 66.0 - 67.0 |

| H-3, H-5 (N-CH₂) | 3.40 - 3.60 (m) | 45.0 - 46.0 |

Note: The chemical shifts for the trimethoxyphenyl group would appear in the aromatic and methoxy regions of the spectra.

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for its ability to produce an intact molecular ion.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 298.1108 | Protonated molecular ion |

| [M+Na]⁺ | 320.0927 | Sodium adduct |

| [M]⁺ | 297.1029 | Molecular ion |

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=S (Thioamide) | 1200 - 1050 |

| C-O (Ether) | 1250 - 1000 |

| C-N (Amine) | 1250 - 1020 |

| Aromatic C=C | 1600 - 1450 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the structural elucidation of a small molecule.

Metabolic Pathway of this compound

Understanding the metabolic fate of this compound is crucial for drug development. The primary metabolic transformations of this compound include O-demethylation, S-oxidation, and desulfuration.

Key Metabolic Transformations:

-

O-Demethylation: Removal of one or more methyl groups from the methoxy substituents on the phenyl ring.

-

S-Oxidation: Oxidation of the sulfur atom in the thioamide group to a sulfoxide.

-

Desulfuration: Replacement of the sulfur atom with an oxygen atom, converting the thioamide to an amide. This leads to the formation of trimetozine.

Metabolic Pathway of this compound

Caption: Major metabolic transformations of this compound.

This guide provides a foundational understanding of the structural elucidation of this compound and its analogues. While specific experimental data for this compound is not widely published, the principles and methodologies outlined here, based on established analytical techniques and data from related compounds, offer a robust framework for researchers in the field.

Physicochemical Characteristics of Sulfamethazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of sulfamethazine. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows. As "sulmetozine" is not a recognized chemical entity, this guide focuses on sulfamethazine, a widely studied sulfonamide antibiotic, which is likely the intended subject.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of sulfamethazine, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties of Sulfamethazine

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | [1] |

| CAS Number | 57-68-1 | [1] |

| Molecular Formula | C₁₂H₁₄N₄O₂S | [1] |

| Molecular Weight | 278.33 g/mol | [1] |

| Physical Description | Odorless, white or creamy-white crystalline powder | [1] |

| Melting Point | 197 - 199 °C | |

| 198.5 °C | ||

| Boiling Point | ~294 °C (estimated) | |

| Solubility in Water | 1500 mg/L (at 29 °C) | |

| 150 mg/100 mL (at 29 °C) | ||

| Solubility in Organic Solvents | Soluble in hot ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in ethanol (approx. 0.3 mg/mL). Highly soluble in DMSO and DMF (approx. 50 mg/mL). |

Table 2: Ionization and Partition Coefficients of Sulfamethazine

| Property | Value | Source(s) |

| pKa₁ (Amine group) | 2.31 - 2.65 | |

| pKa₂ (Sulfonamide group) | 7.4 - 7.66 | |

| logP (Octanol-Water Partition Coefficient) | 0.89 |

Experimental Protocols

This section outlines the methodologies for determining key physicochemical parameters of sulfamethazine.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of sulfamethazine is finely ground into a powder using a clean, dry mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, forming a column of 2-4 mm in height.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): To determine an approximate melting point, the sample is heated at a rapid rate (e.g., 10-20 °C/minute).

-

Accurate Determination: A fresh sample is prepared and placed in the apparatus. The temperature is rapidly increased to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase turns to liquid is recorded as the completion of melting. This range is the melting point of the sample.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or screw-cap centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary to separate emulsions)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Phases: Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation.

-

Sample Preparation: A known amount of sulfamethazine is dissolved in either the aqueous or octanolic phase to a concentration that is within the linear range of the analytical method.

-

Partitioning: A known volume of the sulfamethazine solution is added to a separatory funnel or centrifuge tube containing a known volume of the other phase. The ratio of the volumes of the two phases is recorded.

-

Equilibration: The mixture is shaken for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases. The temperature should be controlled and recorded.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. If an emulsion forms, centrifugation may be required.

-

Concentration Measurement: A sample is carefully taken from each phase, ensuring no cross-contamination. The concentration of sulfamethazine in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated using the following formula: P = [Concentration in Octanol] / [Concentration in Water] The logP is then calculated as the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa values indicate the strength of the acidic and basic functional groups in a molecule and are critical for understanding its solubility and absorption at different pH values.

Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the ionized to the non-ionized form can be determined, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of sulfamethazine in a suitable solvent (e.g., methanol or water)

Procedure:

-

Wavelength Selection: The UV-Vis spectra of sulfamethazine are recorded at a very low pH (fully protonated form) and a very high pH (fully deprotonated form) to identify the wavelength of maximum absorbance difference (λ_max_).

-

Sample Preparation: A series of solutions are prepared by adding a small, constant volume of the sulfamethazine stock solution to a series of buffer solutions of known pH. The final concentration of sulfamethazine should be the same in all solutions.

-

Absorbance Measurement: The absorbance of each solution is measured at the predetermined λ_max_.

-

Data Analysis: The pKa is determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log ( (A_I - A) / (A - A_N) ) where:

-

A is the absorbance at a given pH

-

A_I is the absorbance of the fully ionized form

-

A_N is the absorbance of the non-ionized form

-

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamethazine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and ultimately DNA and RNA in bacteria.

Caption: Competitive inhibition of dihydropteroate synthase by sulfamethazine.

Experimental Workflow: Shake-Flask Method for logP Determination

The following diagram illustrates the key steps in the experimental workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination using the shake-flask method.

References

Therapeutic Targets of Tresanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic targets and mechanism of action of Tresanil, a novel triazolobenzodiazepine. Tresanil is a high-potency, positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the GABA-A receptor, Tresanil enhances the effects of GABA, leading to increased neuronal inhibition. This guide details the molecular interactions, signaling pathways, and key experimental data related to Tresanil's therapeutic effects. It is intended to serve as a resource for researchers and drug development professionals working on novel anxiolytic and anticonvulsant therapies.

Introduction

Tresanil is a triazolobenzodiazepine that has demonstrated significant efficacy in preclinical and clinical models of anxiety and panic disorders.[1][2][3] Its therapeutic action is mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in regulating neuronal excitability.[1][4] This document outlines the primary therapeutic target of Tresanil, its mechanism of action, and provides detailed experimental protocols for its characterization.

Primary Therapeutic Target: The GABA-A Receptor

The principal therapeutic target of Tresanil is the GABA-A receptor. These receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ). The specific subunit composition of the GABA-A receptor determines its pharmacological properties. Tresanil binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the GABA-A receptor. This binding enhances the receptor's affinity for GABA, the main inhibitory neurotransmitter in the mammalian central nervous system.

Mechanism of Action and Signaling Pathway

Tresanil acts as a positive allosteric modulator of the GABA-A receptor. It does not activate the receptor directly but enhances the effect of GABA. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Tresanil potentiates this effect by increasing the frequency of the chloride channel opening in the presence of GABA. This enhanced inhibitory signaling is the basis for Tresanil's anxiolytic, sedative, and anticonvulsant properties.

Quantitative Data

The binding affinity of Tresanil for the GABA-A receptor has been determined through radioligand binding assays. The data presented below summarizes the key binding parameters.

| Compound | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Ki (nM) |

| Tresanil | [3H]Tresanil | 4.6 | 2.6 | - |

| Tresanil | [3H]Flumazenil | - | - | 1.9 |

| Diazepam | [3H]Flumazenil | - | - | 5.2 |

Kd: Dissociation constant; Bmax: Maximum receptor density; Ki: Inhibition constant. Data is representative of values obtained in rat brain membrane preparations.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of Tresanil for the benzodiazepine site on the GABA-A receptor using a competitive binding assay with [3H]Flumazenil.

Materials:

-

Membrane Preparation: Rat cortical membranes.

-

Radioligand: [3H]Flumazenil (specific activity ~80-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Tresanil, dissolved in DMSO.

-

Non-specific Binding (NSB) Determinand: 10 µM Diazepam.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in a known volume of assay buffer. Determine the protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding (TB): 50 µL assay buffer, 50 µL [3H]Flumazenil solution (final concentration ~1-2 nM), and 100 µL membrane preparation (100-200 µg protein).

-

Non-specific Binding (NSB): 50 µL of 10 µM Diazepam, 50 µL [3H]Flumazenil solution, and 100 µL membrane preparation.

-

Test Compound: 50 µL of Tresanil dilution, 50 µL [3H]Flumazenil solution, and 100 µL membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Tresanil to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trithiozine from 3,4,5-Trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and educational purposes only. It outlines the general chemical principles and workflow for the synthesis of trithiozine. It is not a substitute for a validated laboratory protocol. All chemical syntheses should be conducted by trained professionals in a properly equipped laboratory, adhering to all applicable safety guidelines and regulations.

Introduction

This compound, chemically known as 4-(3,4,5-trimethoxythiobenzoyl)morpholine, is a gastroprotective agent with anti-ulcer and gastric anti-secretory properties. Unlike other agents that may act as anticholinergics or H2 receptor antagonists, this compound presents a different mechanism of action.[1] Its synthesis involves a multi-step process starting from 3,4,5-trimethoxybenzoic acid, a derivative of gallic acid. This document provides a conceptual overview of its synthesis, the chemical principles involved, and its mechanism of action.

Synthesis Pathway Overview

The synthesis of this compound from 3,4,5-trimethoxybenzoic acid can be conceptually divided into three main stages:

-

Activation of the Carboxylic Acid: Conversion of the relatively unreactive carboxylic acid group of 3,4,5-trimethoxybenzoic acid into a more reactive acyl chloride.

-

Amide Formation: Nucleophilic acyl substitution reaction between the activated acyl chloride and morpholine to form the corresponding amide, 4-(3,4,5-trimethoxybenzoyl)morpholine (also known as Trimetozine).

-

Thionation: Conversion of the amide's carbonyl group to a thiocarbonyl group to yield the final product, this compound.

Below is a diagram illustrating the conceptual workflow of this synthesis.

Experimental Protocols (Conceptual)

Protocol 1: Preparation of 3,4,5-Trimethoxybenzoyl Chloride (Intermediate B)

The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure in organic synthesis. A common and effective reagent for this transformation is thionyl chloride (SOCl₂).

General Procedure: 3,4,5-trimethoxybenzoic acid is dissolved in an inert solvent, and thionyl chloride is added. The reaction mixture is then heated to reflux. The progress of the reaction is monitored until the starting material is consumed. Upon completion, the excess solvent and thionyl chloride are removed under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-(3,4,5-Trimethoxybenzoyl)morpholine (Trimetozine) (Intermediate C)

This step involves the formation of an amide bond through the reaction of an amine (morpholine) with the previously synthesized acyl chloride.

General Procedure: 3,4,5-trimethoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent. Morpholine, along with a base such as triethylamine (to neutralize the HCl byproduct), is added to the solution, typically at a reduced temperature to control the reaction's exothermicity. The mixture is then allowed to react, often with heating, to drive the reaction to completion. After the reaction, an aqueous workup is performed to remove salts and other impurities. The final product, trimetozine, is then isolated by extraction and purified, often through recrystallization.

Protocol 3: Thionation to Synthesize this compound (Final Product D)

The final step is the conversion of the amide carbonyl group of trimetozine into a thiocarbonyl group. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient reagent for this transformation.[2][3]

General Procedure: Trimetozine and Lawesson's reagent are dissolved in an anhydrous solvent like toluene or tetrahydrofuran (THF). The mixture is heated to reflux under an inert atmosphere. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC).[2] Once the starting amide is consumed, the reaction is cooled, and the solvent is removed. The purification can be challenging due to phosphorus-containing byproducts but is typically achieved through an aqueous workup followed by column chromatography or recrystallization.[2]

Data Presentation: Properties of Key Compounds

The table below summarizes important quantitative data for the key chemical entities involved in the synthesis of this compound.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzoic acid | C₁₀H₁₂O₅ | 212.20 | 168-171 | 225-227 (at 10 mmHg) |

| 3,4,5-Trimethoxybenzoyl Chloride | 3,4,5-Trimethoxybenzoyl chloride | C₁₀H₁₁ClO₄ | 230.64 | 81-84 | 185 (at 18 mmHg) |

| Morpholine | Morpholine | C₄H₉NO | 87.12 | -5 | 129 |

| Trimetozine | 4-(3,4,5-trimethoxybenzoyl)morpholine | C₁₄H₁₉NO₅ | 281.30 | 120-122 | Not Available |

| This compound | 4-(3,4,5-trimethoxythiobenzoyl)morpholine | C₁₄H₁₉NO₄S | 297.37 | Not Available | Not Available |

| Lawesson's Reagent | 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | C₁₄H₁₄O₂P₂S₄ | 404.47 | 227-231 | Not Available |

Mechanism of Action

This compound has been shown in clinical studies to have a significant inhibitory effect on both basal and stimulated gastric acid secretion. Importantly, it does so without acting as a ganglioplegic, anticholinergic, or anti-H2 agent, distinguishing its mechanism from many other anti-ulcer drugs. While the precise molecular pathway is not fully elucidated, its primary effect is the reduction of gastric acid output from parietal cells in the stomach lining.

The diagram below illustrates the general signaling pathway for gastric acid secretion and the proposed point of intervention for this compound.

References

Application Notes and Protocols for In Vivo Animal Studies with Trithiozine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiozine is a compound that has demonstrated gastric anti-secretory and anti-ulcer properties in preclinical animal studies.[1] Its mechanism of action is distinct from that of anticholinergic agents or H2 receptor antagonists, suggesting a different pathway for its therapeutic effects.[1] These application notes provide a comprehensive guide for the formulation of this compound for in vivo animal studies, along with detailed protocols for its administration and the evaluation of its pharmacokinetic profile.

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is crucial for developing appropriate formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄S | PubChem CID 65790 |

| Molecular Weight | 313.37 g/mol | PubChem CID 65790 |

| Aqueous Solubility | >44.6 µg/mL (at pH 7.4) | PubChem CID 65790 |

Proposed Mechanism of Action

While the precise mechanism of this compound's anti-secretory action is not fully elucidated, its exclusion of anticholinergic and anti-H2 receptor pathways points towards a potential interaction with the H+/K+ ATPase (proton pump) system in gastric parietal cells.[1] This enzyme is the final step in the secretion of gastric acid. The following diagram illustrates the key signaling pathways that regulate the proton pump and the hypothesized site of action for this compound.

Caption: Hypothesized mechanism of this compound action on the gastric proton pump.

Formulation Protocols for In Vivo Animal Studies

The selection of a suitable vehicle is critical for ensuring the accurate and reproducible administration of this compound in animal models. The following protocols provide guidance for preparing formulations for various administration routes.

Oral Administration (Gavage)

Oral gavage is a common method for administering precise doses of compounds to rodents.

Protocol for Preparing an Oral Suspension:

-

Vehicle Selection: A common vehicle for oral suspensions is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in purified water. For compounds with low aqueous solubility, a solution of 10% DMSO and 90% corn oil can be considered.[2]

-

Calculation: Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).

-

Preparation:

-

Weigh the required amount of this compound powder.

-

If using a co-solvent like DMSO, first dissolve the this compound in the DMSO.

-

Gradually add the primary vehicle (e.g., 0.5% methylcellulose or corn oil) to the this compound (or this compound/DMSO mixture) while continuously stirring or vortexing to ensure a homogenous suspension.

-

Visually inspect the suspension for uniformity before each administration.

-

Intravenous Administration

Intravenous administration requires a sterile, clear solution to prevent embolism.

Protocol for Preparing an Intravenous Solution:

-

Vehicle Selection: A common vehicle for intravenous administration in rats is sterile 0.9% saline.[3] For poorly soluble compounds, a co-solvent system such as 10% DMSO, 40% PEG400, and 50% sterile saline can be tested for solubility and tolerability.

-

Solubility Testing: Before preparing the final formulation, test the solubility of this compound in the chosen vehicle system to ensure it will remain in solution at the desired concentration.

-

Preparation:

-

Under aseptic conditions, dissolve the weighed this compound in the co-solvent (if used) first.

-

Gradually add the sterile saline while gently mixing.

-

Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates and ensure sterility.

-

Visually inspect the solution for any precipitation before administration.

-

Intraperitoneal Administration

Intraperitoneal injections allow for rapid absorption.

Protocol for Preparing an Intraperitoneal Solution/Suspension:

-

Vehicle Selection: Sterile 0.9% saline is a suitable vehicle for soluble compounds. For suspensions, 0.5% methylcellulose in sterile saline can be used.

-

Preparation:

-

For solutions, dissolve this compound in sterile saline and filter through a 0.22 µm sterile filter.

-

For suspensions, prepare as described for oral suspensions, using sterile components and aseptic techniques. Ensure the suspension is fine enough to pass through the needle without clogging.

-

Subcutaneous Administration

Subcutaneous injection can provide a slower release and prolonged exposure.

Protocol for Preparing a Subcutaneous Formulation:

-

Vehicle Selection: Isotonic, sterile solutions (e.g., 0.9% saline) are preferred. For sustained release, an oil-based vehicle such as sterile sesame oil or a suspension in 0.5% methylcellulose can be used.

-

Preparation:

-

Follow the procedures for preparing intravenous solutions or intraperitoneal suspensions, ensuring all components are sterile.

-

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies in rats.

Pharmacokinetic Study Workflow

Caption: Workflow for a typical in vivo pharmacokinetic study.

Blood Sampling Protocol

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Acclimation: Animals should be acclimated for at least one week before the study.

-

Dosing: Administer the prepared this compound formulation via the chosen route.

-

Blood Collection: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

-

Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples should be determined using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure accuracy and precision.

Representative Pharmacokinetic Data

The following tables present hypothetical pharmacokinetic parameters for this compound in different animal species. These tables are for illustrative purposes and the actual values must be determined experimentally.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats (Dose: 10 mg/kg)

| Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Oral | 850 | 1.5 | 4200 | 4.5 | 60 |

| IV | 2500 | 0.08 | 7000 | 3.8 | 100 |

| IP | 1200 | 0.5 | 6300 | 4.0 | 90 |

| SC | 600 | 2.0 | 5600 | 5.2 | 80 |

Table 2: Representative Pharmacokinetic Parameters of this compound in Dogs (Dose: 5 mg/kg)

| Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Oral | 550 | 2.0 | 3850 | 6.0 | 75 |

| IV | 1500 | 0.1 | 5130 | 5.5 | 100 |

Conclusion

These application notes provide a framework for the formulation and preclinical evaluation of this compound. The provided protocols for formulation and pharmacokinetic studies are based on standard practices in drug development. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the objectives of their studies. Further investigation is warranted to definitively elucidate the molecular mechanism of action of this compound.

References

- 1. Clinical effects of this compound, a newer gastric anti-secretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Trithiozine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trithiozine is a novel therapeutic agent under investigation for its potential pharmacological activity. To support preclinical and clinical development, a robust, sensitive, and selective bioanalytical method for the quantification of this compound in biological matrices is essential. Biological matrices, such as plasma, are complex and present unique challenges for analysis, including potential interference from endogenous components.[1] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation sample preparation procedure, enabling high-throughput analysis suitable for pharmacokinetic and toxicokinetic studies. The validation of this method was conducted in accordance with established regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Internal standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma (K2-EDTA)

2. Instrumentation An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

3. Liquid Chromatography Conditions A C18 analytical column was employed for the chromatographic separation. The mobile phase consisted of a gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.00 | 10 |

| 0.50 | 10 |

| 2.50 | 90 |

| 3.50 | 90 |

| 3.60 | 10 |

| 5.00 | 10 |

4. Mass Spectrometry Conditions The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) for the detection of this compound and the internal standard.

Table 3: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | e.g., m/z 350.2 → 180.1 |

| MRM Transition (IS) | e.g., m/z 355.2 → 185.1 |

| Ion Source Temperature | 500 °C |

| Dwell Time | 200 ms |

5. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for sample pretreatment in bioanalysis.[2]

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.[3]

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Workflow for this compound Analysis.

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability.

1. Linearity The method demonstrated linearity over a concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99.

2. Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 8.5 | ± 9.2 | ≤ 9.8 | ± 8.5 |

| Low | 3 | ≤ 7.1 | ± 6.5 | ≤ 8.2 | ± 7.1 |

| Medium | 100 | ≤ 5.5 | ± 4.2 | ≤ 6.5 | ± 5.3 |

| High | 800 | ≤ 4.8 | ± 3.1 | ≤ 5.9 | ± 4.6 |

3. Recovery and Matrix Effect The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that no significant ion suppression or enhancement occurred.

Table 5: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low | 92.5 | 95.8 |

| This compound | High | 94.1 | 97.2 |

| IS | - | 93.2 | 96.5 |

4. Stability The stability of this compound in human plasma was evaluated under various conditions to ensure sample integrity during collection, storage, and analysis.[4][5] The stability of thiopurine metabolites, for instance, is highly dependent on storage temperature, with -70°C being recommended for long-term storage.

Table 6: Stability of this compound in Human Plasma

| Storage Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temperature) | 4 hours | 98.5 |

| Autosampler (4°C) | 24 hours | 99.1 |

| Freeze-Thaw (3 cycles, -20°C to RT) | 3 cycles | 96.8 |

| Long-term (-70°C) | 90 days | 97.5 |

A sensitive, selective, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method employs a simple protein precipitation procedure for sample preparation and demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and stability. This validated method is well-suited for the analysis of large numbers of samples in pharmacokinetic and other clinical studies, thereby supporting the ongoing development of this compound.

References

- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. waters.com [waters.com]

- 4. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Design for Preclinical Toxicology Studies of Trithiozine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiozine, with the chemical structure morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione, is an anti-secretory and anti-ulcer agent. Early studies in animals have suggested a low profile for acute and chronic toxicity. Its mechanism of action is not fully elucidated but appears to be distinct from that of anticholinergic or H2-receptor antagonists. This document provides a comprehensive experimental design for the preclinical toxicology evaluation of this compound, outlining detailed application notes and protocols to support its development and ensure regulatory compliance. The study designs are based on established international guidelines (e.g., OECD, ICH) and are tailored to the specific characteristics of this compound as a gastric anti-secretory agent.

General Toxicology

General toxicology studies are designed to evaluate the overall toxicity of this compound in two mammalian species (one rodent and one non-rodent). These studies will determine the dose-response relationship, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).

Acute Oral Toxicity

Objective: To determine the acute oral toxicity of this compound and to obtain information on its potential to cause immediate harm after a single dose.

Protocol: The study will be conducted in accordance with OECD Guideline 423 (Acute Toxic Class Method).

-

Species: Wistar rats (one sex, typically females).

-

Group Size: 3 animals per step.

-

Dose Levels: A stepwise procedure with starting doses of 300 mg/kg and 2000 mg/kg.

-

Administration: Single oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. A gross necropsy is performed on all animals at the end of the study.

Data Presentation:

| Parameter | Observation |

| LD50 | Estimated value and confidence intervals |

| Clinical Signs | Type, severity, onset, and duration |

| Body Weight | Weekly measurements |

| Necropsy Findings | Macroscopic abnormalities |

Sub-chronic and Chronic Toxicity

Objective: To characterize the toxicological profile of this compound following repeated oral administration over 28 days (sub-chronic) and 90 days (chronic) in a rodent and a non-rodent species.

Protocol: The studies will follow OECD Guidelines 407 (28-day) and 408 (90-day).

-

Species: Sprague-Dawley rats and Beagle dogs.

-

Group Size: 10 males and 10 females per group (rats); 4 males and 4 females per group (dogs).

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. Dose selection will be based on acute toxicity data and pharmacokinetic modeling.

-

Administration: Daily oral gavage.

-

Observations: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

Data Presentation:

| Parameter | Rodent (Rat) | Non-Rodent (Dog) |

| NOAEL | To be determined | To be determined |

| Target Organs | To be identified | To be identified |

| Hematology | RBC, WBC, platelets, hemoglobin, etc. | RBC, WBC, platelets, hemoglobin, etc. |

| Clinical Chemistry | ALT, AST, ALP, BUN, creatinine, etc. | ALT, AST, ALP, BUN, creatinine, etc. |

| Histopathology | Microscopic findings in all major organs | Microscopic findings in all major organs |

Genetic Toxicology

A battery of in vitro and in vivo tests will be conducted to assess the genotoxic potential of this compound.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Protocol: This test will adhere to OECD Guideline 471.[1][2][3]

-

Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

-

Conditions: With and without metabolic activation (S9 mix).

-

Dose Levels: At least five different concentrations of this compound.

-

Endpoint: A significant, dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in mammalian cells.[4][5]

Protocol: Following OECD Guideline 473.

-

Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Conditions: Short-term (3-6 hours) and continuous (24 hours) treatment, with and without S9 metabolic activation.

-

Dose Levels: At least three analyzable concentrations.

-

Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To determine the ability of this compound to induce chromosomal damage or damage to the mitotic apparatus in bone marrow cells of mice.

Protocol: In accordance with OECD Guideline 474.

-

Species: Male and female mice.

-

Group Size: At least 5 animals per sex per group.

-

Dose Levels: Three dose levels, based on acute toxicity data.

-

Administration: Typically oral gavage, once or twice, 24 hours apart.

-

Sampling: Bone marrow is collected 24 and 48 hours after the last administration.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes.

Data Presentation for Genetic Toxicology:

| Test | Result (Mutagenic/Clastogenic/Aneugenic) | Dose-Response | Metabolic Activation Dependence |

| Ames Test | To be determined | To be determined | To be determined |

| Chromosomal Aberration | To be determined | To be determined | To be determined |

| Micronucleus Test | To be determined | To be determined | N/A |

Safety Pharmacology

The safety pharmacology core battery will investigate the effects of this compound on vital organ systems.

Protocol: Studies will be conducted according to ICH S7A and S7B guidelines.

-

Central Nervous System (CNS): A functional observational battery (FOB) in rats to assess behavioral and neurological changes.

-

Cardiovascular System: In vitro hERG assay to assess the potential for QT interval prolongation. In vivo cardiovascular monitoring (ECG, blood pressure, heart rate) in conscious, telemetered dogs.

-

Respiratory System: Evaluation of respiratory rate and tidal volume in rats using whole-body plethysmography.

Data Presentation:

| System | Parameter | Result |

| CNS | Behavioral and Neurological Signs | To be determined |

| Cardiovascular | hERG IC50 | To be determined |

| In vivo ECG, BP, HR | To be determined | |

| Respiratory | Respiratory Rate, Tidal Volume | To be determined |

Reproductive and Developmental Toxicology

These studies will assess the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development.

Protocol: The study design will follow the relevant OECD guidelines (e.g., 414, 415, 416, 421).

-

Fertility and Early Embryonic Development (OECD 414): To be conducted in rats.

-

Embryo-Fetal Development (OECD 414): To be conducted in two species (rat and rabbit).

-

Pre- and Postnatal Development (OECD 415): To be conducted in rats.

Data Presentation:

| Study | Endpoints | Results |

| Fertility & Early Embryonic Dev. | Mating, fertility, implantation, litter size | To be determined |

| Embryo-Fetal Development | Malformations, variations, fetal weight | To be determined |

| Pre- & Postnatal Development | Pup viability, growth, development | To be determined |

Carcinogenicity

The decision to conduct long-term carcinogenicity studies will be based on the results of genotoxicity tests, findings from chronic toxicity studies, the intended duration of clinical use, and a weight-of-evidence approach as described in ICH S1B(R1).

Protocol: If required, studies will be conducted in two rodent species (e.g., rat and transgenic mouse) according to ICH S1B guidelines.

-

Duration: 2 years in rats and 6 months in a transgenic mouse model (e.g., Tg.rasH2).

-

Dose Levels: Three dose levels and a control, based on chronic toxicity data.

-

Endpoint: The incidence, type, and latency of tumor formation.

Visualizations

Caption: General preclinical toxicology workflow for a small molecule drug.

Caption: Simplified signaling pathway of gastric acid secretion.

Caption: Decision tree for carcinogenicity testing of pharmaceuticals.

References

- 1. A decision tree-based integrated testing strategy for tailor-made carcinogenicity evaluation of test substances using genotoxicity test results and chemical spaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]